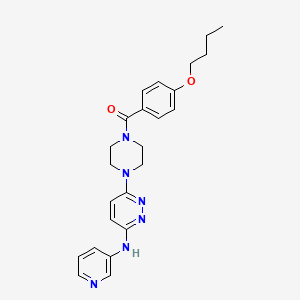

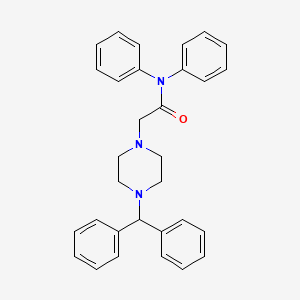

![molecular formula C13H16N2O2S B2994081 (2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile CAS No. 1261027-51-3](/img/structure/B2994081.png)

(2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-3-(Dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile, also known as DMSEA, is a synthetic organic compound that is widely used in various scientific research applications. It is a versatile and easily synthesized compound that has many unique properties and can be used for a variety of purposes.

科学的研究の応用

Cancer Research Applications

One significant application of sulfonyl acrylonitriles, a class to which "(2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile" belongs, is in the development of novel inhibitors for cancer metastasis. Research has shown that these compounds can induce apoptosis in cancer cells during adhesion to normal mesothelial cells, which line the peritoneum. Analogues of sulfonyl acrylonitriles have been synthesized and evaluated, demonstrating improved efficacy and pharmaceutical properties in inhibiting intra-abdominal cancer spread and metastasis. This highlights their potential clinical use as an adjunct to surgical resection of cancers (Shen et al., 2015).

Materials Science Applications

In materials science, the antifouling property of zwitterionic ultrafiltration membranes has been enhanced through the copolymerization of acrylonitrile with sulfobetaine compounds. These membranes show remarkable reduction in irreversible fouling, indicating the beneficial incorporation of zwitterionic groups for water treatment and filtration applications (Sun et al., 2006).

Chemical Synthesis and Polymer Science

Sulfonyl acrylonitriles and related compounds have been employed in the synthesis of fluorescent solvatochromic dyes and as intermediates in various chemical reactions. For instance, fluorescent solvatochromic dyes with strong solvent-dependent fluorescence have been developed, utilizing the electron transfer system inherent in these molecules. These dyes are useful in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Additionally, the polymerization behavior of acrylonitrile has been extensively studied, providing insights into the production of high-molecular-weight polyacrylonitrile (PAN) under various conditions. Such studies are fundamental in optimizing the properties of PAN for industrial applications, including textile manufacturing and carbon fiber production (Lyoo et al., 1999).

特性

IUPAC Name |

(E)-3-(dimethylamino)-2-(4-ethylphenyl)sulfonylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-4-11-5-7-12(8-6-11)18(16,17)13(9-14)10-15(2)3/h5-8,10H,4H2,1-3H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANMVQNDIVOJPK-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C(=CN(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)/C(=C/N(C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

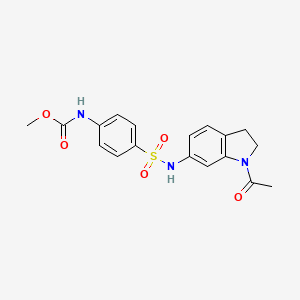

![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2994000.png)

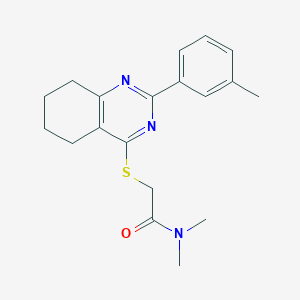

![N-[(1S,3R)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2994001.png)

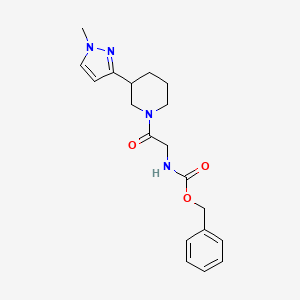

![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2994002.png)

![4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2994008.png)

![N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]acetamide](/img/structure/B2994014.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2994020.png)